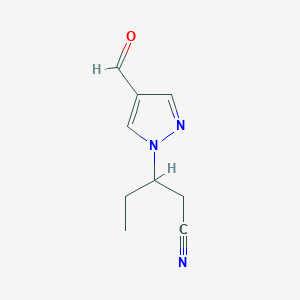![molecular formula C12H10F3N3 B11786098 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11786098.png)
3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves a multi-step processThis reaction is highly regioselective and efficient, making it a popular choice for synthesizing triazole derivatives .
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. The azide is often derived from an aromatic amine, while the alkyne can be synthesized from an appropriate halide.
Reaction Conditions: The CuAAC reaction is carried out in the presence of a copper catalyst, typically copper sulfate or copper(I) iodide, and a reducing agent such as sodium ascorbate. The reaction is performed in a suitable solvent, such as water or a mixture of water and an organic solvent, at room temperature or slightly elevated temperatures.
Product Isolation: The resulting triazole product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry. This approach allows for the efficient and consistent production of large quantities of the compound. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce the corresponding amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has numerous applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biology: In biological research, triazole derivatives are used as probes to study enzyme mechanisms and protein interactions.
Agriculture: Triazole derivatives are also explored for their potential as agrochemicals, including fungicides and herbicides.
Wirkmechanismus
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, electrostatic interactions, and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes such as cytochrome P450, which is involved in drug metabolism.
Vergleich Mit ähnlichen Verbindungen
3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can be compared with other triazole derivatives:
1,2,3-Triazole: This compound is a simpler triazole with three nitrogen atoms in the ring.
1,2,4-Triazole: Another triazole isomer, 1,2,4-triazole, is known for its antifungal properties and is used in drugs like fluconazole and itraconazole.
Trifluoromethyl-1,2,3-Triazole: This compound is similar to this compound but lacks the pyrrolo ring.
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrolo[1,2-C][1,2,3]triazole ring system. This structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H10F3N3 |
|---|---|
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
3-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)9-5-2-1-4-8(9)11-10-6-3-7-18(10)17-16-11/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
NSCMAWFQOIYFLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N=NN2C1)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786045.png)



![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11786105.png)




